tert-Butyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate
Description
The compound "tert-Butyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate" is a spirocyclic amine derivative featuring a 2,6-diazaspiro[3.4]octane core. The tert-butyl carbamate group at position 6 serves as a protective moiety, while the 1-ethylpyrazol-4-yl substituent at position 1 introduces aromatic heterocyclic character.
Properties
Molecular Formula |
C16H26N4O2 |
|---|---|
Molecular Weight |
306.40 g/mol |
IUPAC Name |
tert-butyl 3-(1-ethylpyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C16H26N4O2/c1-5-20-9-12(8-18-20)13-16(10-17-13)6-7-19(11-16)14(21)22-15(2,3)4/h8-9,13,17H,5-7,10-11H2,1-4H3 |
InChI Key |
CQDICSAWUQDISA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2C3(CCN(C3)C(=O)OC(C)(C)C)CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate typically involves multiple steps. One common method involves the condensation of tert-butyl 1H-pyrazole-4-carboxylate with 1-ethyl-1H-pyrazole-4-carbaldehyde under basic conditions. This is followed by a cyclization reaction to form the spirocyclic structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. These studies are crucial for the development of new pharmaceuticals .
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of tert-Butyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The spirocyclic structure allows for unique interactions with biological molecules, which can lead to specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous diazaspiro derivatives, focusing on substituent effects, molecular properties, and synthetic accessibility.
Structural Analogues and Substituent Variations
Key Differences and Implications
Substituent Effects: The 1-ethylpyrazol-4-yl group in the target compound introduces hydrogen-bonding capacity and aromaticity, contrasting with the benzyl group in CAS 1352926-14-7, which primarily increases hydrophobicity.
Ring Size and Rigidity :
- The spiro[3.4]octane core in the target compound provides greater conformational flexibility compared to spiro[3.3]heptane derivatives (e.g., CAS 1041026-71-4), which may influence target binding selectivity.
Synthetic Accessibility :
- The target compound’s pyrazole substituent may require regioselective coupling strategies, whereas benzyl or carbonyl derivatives (e.g., ) are synthesized via standard amidation or alkylation protocols.
Biological Activity
tert-Butyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer domains. The structural features of this compound suggest a promising interaction with biological targets, making it a subject of interest for further research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 376.49 g/mol. Its structural components include:
- Spirocyclic Framework : This unique arrangement allows for diverse interactions within biological systems.
- Nitrogen Atoms : The presence of nitrogen enhances reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these bacteria were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies have demonstrated its ability to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The following table summarizes the IC50 values obtained from these studies:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| A549 (Lung Cancer) | 15 |
These findings indicate that this compound may serve as a potential lead compound in the development of new anticancer agents.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cellular pathways. It is believed to modulate enzyme activity and alter signaling pathways associated with disease progression. Ongoing research aims to elucidate these interactions further to optimize therapeutic applications.
Case Studies
Several case studies have highlighted the biological activity of related compounds in the diazaspiro family, showcasing their potential as drug candidates:
- Study on Antimicrobial Activity : A recent study explored various diazaspiro compounds and their efficacy against Mycobacterium tuberculosis. The findings demonstrated that modifications to the diazaspiro framework can enhance antimicrobial potency, suggesting similar potential for this compound .
- Anticancer Screening : Another study assessed a series of spirocyclic compounds for their anticancer properties, revealing that structural variations significantly impact their cytotoxicity against different cancer cell lines . This underscores the importance of further investigations into the structure–activity relationship (SAR) of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
